molecular formula C17H15N5O3 B2882722 5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034530-45-3

5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2882722
CAS No.: 2034530-45-3
M. Wt: 337.339
InChI Key: ORFUHZLAULNHSL-UHFFFAOYSA-N
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Description

2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridazinone moiety and a dipyridopyrimidinone core. These structural features make it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

In biology and medicine, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with specific molecular targets has led to studies on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities .

In industry, 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical stability .

Preparation Methods

The synthesis of 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone intermediate, followed by its acetylation and subsequent cyclization to form the dipyridopyrimidinone core. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .

These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridazinone moiety can lead to the formation of pyridazine derivatives, while reduction can yield dihydropyridazinone compounds. Substitution reactions can introduce various functional groups into the molecule, further modifying its chemical properties .

Mechanism of Action

The mechanism of action of 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biological pathways .

For example, in cancer research, this compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling and proliferation. By blocking these kinases, the compound can reduce the growth and spread of cancer cells . Similarly, its anti-inflammatory and antimicrobial activities are attributed to its ability to interfere with specific enzymes and receptors involved in these processes .

Comparison with Similar Compounds

2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can be compared with other similar compounds, such as pyridazinone derivatives and dipyridopyrimidinone analogs. These compounds share structural similarities but differ in their chemical properties and biological activities .

For instance, pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. the incorporation of the dipyridopyrimidinone core in 2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one enhances its stability and specificity for certain molecular targets, making it a more potent and selective compound .

Similar compounds include:

Properties

IUPAC Name

5-[2-(6-oxopyridazin-1-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-15-5-3-7-18-22(15)11-16(24)20-9-6-13-12(10-20)17(25)21-8-2-1-4-14(21)19-13/h1-5,7-8H,6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFUHZLAULNHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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